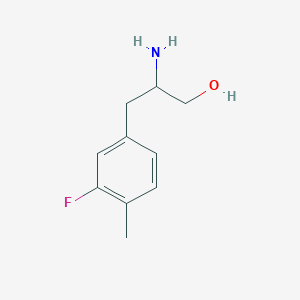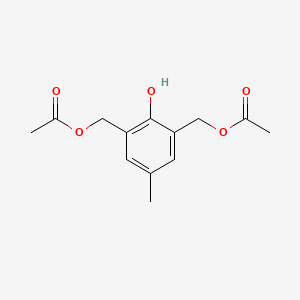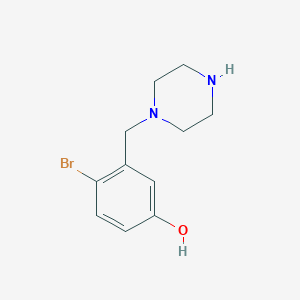
2-Amino-3-(3-fluoro-4-methylphenyl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-(3-fluoro-4-methylphenyl)propan-1-ol is an organic compound that belongs to the class of propanolamines It features a primary amine and a primary alcohol functional group, making it both a versatile and reactive molecule
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(3-fluoro-4-methylphenyl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 3-fluoro-4-methylbenzaldehyde.
Aldol Condensation: The benzaldehyde undergoes an aldol condensation with nitromethane to form a nitroalkene intermediate.
Reduction: The nitroalkene is then reduced using a suitable reducing agent such as hydrogen in the presence of a palladium catalyst to yield the corresponding amine.
Hydroxylation: Finally, the amine undergoes hydroxylation to introduce the hydroxyl group, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde, depending on the reaction conditions.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are typically used for substitution reactions on the aromatic ring.
Major Products Formed:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Various amine derivatives.
Substitution Products: Halogenated, nitrated, and sulfonated derivatives.
科学研究应用
2-Amino-3-(3-fluoro-4-methylphenyl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Amino-3-(3-fluoro-4-methylphenyl)propan-1-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune response, depending on its specific application.
相似化合物的比较
- 3-Amino-3-(2-fluoro-4-methylphenyl)propan-1-ol
- 2-(4-amino-2-(trifluoromethyl)phenyl)propan-2-ol
- 3-amino-3-(2-(methylthio)phenyl)propan-1-ol
Comparison:
- Uniqueness: The presence of both a fluorine atom and a methyl group on the aromatic ring of 2-Amino-3-(3-fluoro-4-methylphenyl)propan-1-ol distinguishes it from other similar compounds. This unique substitution pattern can influence its reactivity and potential applications.
- Properties: The fluorine atom enhances the compound’s stability and lipophilicity, while the methyl group can affect its steric and electronic properties.
属性
分子式 |
C10H14FNO |
|---|---|
分子量 |
183.22 g/mol |
IUPAC 名称 |
2-amino-3-(3-fluoro-4-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14FNO/c1-7-2-3-8(5-10(7)11)4-9(12)6-13/h2-3,5,9,13H,4,6,12H2,1H3 |
InChI 键 |
XENZLCQHLXSHHE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)CC(CO)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![tert-Butyl N-[3-(difluoromethyl)-2-pyridyl]carbamate](/img/structure/B12074385.png)







![[({[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid](/img/structure/B12074448.png)


